molecular formula C40H38O10 B3063988 kuwanon J CAS No. 83709-26-6

kuwanon J

Cat. No. B3063988
CAS RN: 83709-26-6
M. Wt: 678.7 g/mol
InChI Key: KBAPHKOHTBBCTO-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kuwanon J belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

NF-κB Inhibition

Kuwanon J, identified as a chalcone-derived Diels–Alder adduct, has been found to strongly inhibit nuclear transcription factor κB activity. This was discovered in a study where it was isolated from Morus alba root barks and demonstrated significant inhibitory effects with specific IC50 values (Phung et al., 2012).

Antibacterial Activity Against Oral Pathogens

Research has shown that kuwanon G, a compound related to this compound, isolated from Morus alba, exhibits potent antibacterial activity against several oral pathogens, including Streptococcus mutans, which causes dental caries. The compound demonstrated significant morphological damage to the cell wall of the bacteria, indicating a strong antibacterial effect (Park et al., 2003).

Anti-HIV Activity

Kuwanon-L, another closely related compound, has been identified as a new allosteric inhibitor of HIV-1 integrase. It was shown to inhibit HIV-1 replication in cell cultures, making it a potential candidate for the development of new allosteric IN antiviral agents (Esposito et al., 2015).

Anti-Inflammatory and Antioxidant Activities

Various studies have identified kuwanon derivatives, including this compound, as having potent antioxidant and moderate anti-inflammatory activities. These findings suggest their potential use in the treatment of inflammatory and oxidative stress-related conditions (Dai et al., 2004).

Neuroprotective Effects

Kuwanon C, closely related to this compound, has been shown to have neuroprotective and anti-inflammatory effects, mediated by the expression of heme oxygenase-1. This suggests potential applications in neurological and inflammatory disorders (Ko et al., 2020).

properties

CAS RN

83709-26-6

Molecular Formula

C40H38O10

Molecular Weight

678.7 g/mol

IUPAC Name

(E)-1-[3-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C40H38O10/c1-20(2)4-9-26-32(44)14-12-28(38(26)48)40(50)36-29(25-10-8-24(42)19-35(25)47)16-21(3)17-30(36)37-33(45)15-11-27(39(37)49)31(43)13-6-22-5-7-23(41)18-34(22)46/h4-8,10-15,17-19,29-30,36,41-42,44-49H,9,16H2,1-3H3/b13-6+

InChI Key

KBAPHKOHTBBCTO-AWNIVKPZSA-N

Isomeric SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)/C=C/C5=C(C=C(C=C5)O)O)O

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=CC(=C4O)C(=O)C=CC5=C(C=C(C=C5)O)O)O

Origin of Product

United States

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